molecular formula C12H20N4O2S B7543260 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine

4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine

Cat. No. B7543260
M. Wt: 284.38 g/mol
InChI Key: PYNQYVIATBVQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant effects on biological systems. In

Mechanism of Action

The mechanism of action of 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase. It has also been found to induce apoptosis in cancer cells, potentially through the activation of the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis. Additionally, it has been found to modulate the immune system, enhancing the activity of natural killer cells and stimulating the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine in lab experiments include its potential as a new antimicrobial agent and its ability to inhibit the proliferation of cancer cells. Additionally, its ability to modulate the immune system could make it a useful tool in immunology research. However, limitations include the need for further research into its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine. One direction is the development of new antimicrobial agents based on its structure and properties. Another direction is the investigation of its potential as a modulator of the immune system, potentially leading to the development of new immunotherapies. Additionally, further research into its mechanism of action and potential side effects is necessary to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine has been achieved through various methods. One method involves the reaction of 2,6-dimethylpyrimidine with 1-chloro-4-(ethylsulfonyl)piperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpyrimidine with 1-(4-ethylsulfonylpiperazin-1-yl)butan-1-one in the presence of a reducing agent such as sodium borohydride. Both methods have been found to be effective in synthesizing this compound with high yields.

Scientific Research Applications

4-(4-Ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine has potential applications in scientific research. It has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to have anticancer properties, inhibiting the proliferation of cancer cells in vitro. Additionally, it has been found to have potential as a modulator of the immune system, with the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.

properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-4-19(17,18)16-7-5-15(6-8-16)12-9-10(2)13-11(3)14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNQYVIATBVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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